ethyl 4-{[(9H-purin-6-ylsulfanyl)acetyl]amino}benzoate
Description
Ethyl 4-{[(9H-purin-6-ylsulfanyl)acetyl]amino}benzoate is a synthetic purine derivative characterized by a benzoate ester core substituted with a thioether-linked purine moiety. Purine derivatives are widely studied for their roles in cellular metabolism, signaling pathways, and therapeutic applications, particularly in oncology and immunology . The sulfanyl (thioether) linkage may increase metabolic stability relative to oxygen-based ethers, while the purine core enables hydrogen bonding interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C16H15N5O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(7H-purin-6-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C16H15N5O3S/c1-2-24-16(23)10-3-5-11(6-4-10)21-12(22)7-25-15-13-14(18-8-17-13)19-9-20-15/h3-6,8-9H,2,7H2,1H3,(H,21,22)(H,17,18,19,20) |
InChI Key |
OAZKUTISDNOWIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which can be achieved through the reaction of 6-chloropurine with thiourea to form 6-mercaptopurine.
Acylation: The 6-mercaptopurine is then acylated with ethyl chloroacetate to form ethyl 2-(7H-purin-6-ylsulfanyl)acetate.
Amidation: The final step involves the amidation of ethyl 2-(7H-purin-6-ylsulfanyl)acetate with 4-aminobenzoic acid to yield ethyl 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the purine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzoate moiety can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its purine moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(7H-purin-6-ylsulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The purine moiety can bind to enzymes involved in nucleotide metabolism, potentially inhibiting their activity. This can lead to alterations in cellular processes, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Several ethyl benzoate derivatives with heterocyclic substituents have been synthesized and characterized (Table 1). For example:
- I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) feature pyridazine rings linked via phenethylamino groups. These compounds exhibit reduced hydrogen-bonding capacity compared to purine derivatives due to pyridazine’s smaller π-system and fewer nitrogen lone pairs .
Key Contrast : The purine core in the target compound provides a larger aromatic surface and multiple hydrogen-bonding sites (N1, N3, N7, and N9 positions), which may enhance binding affinity to purine-binding enzymes or receptors compared to pyridazine or isoxazole analogs .
Purine-Based Derivatives
- 4-[(9H-Purin-6-yl)amino]benzamide (MW: 254.247 g/mol) replaces the ethyl benzoate group with a benzamide and uses an amino linker instead of a sulfanyl acetyl bridge. The amide group increases polarity, likely reducing cell permeability compared to the ester-containing target compound .
- 2-(2-((4-Cyclohexylbenzyl)amino)-6-(isobutylamino)-9H-purin-9-yl)acetate (from ) incorporates a cyclohexylbenzyl group and an isobutylamino side chain. The bulky substituents may hinder target engagement but improve selectivity for specific protein pockets .
Key Contrast: The sulfanyl acetyl linker in the target compound introduces a sulfur atom, which may enhance metabolic stability and modulate electronic properties (e.g., electron-withdrawing effects) compared to oxygen-based or amino-linked purines .
Ethyl Benzoates with Complex Acetylated Substituents
Compounds like ethyl 4-[acetyl-[2-(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)ethyl]amino]benzoate () feature pteridinyl moieties. Pteridines are redox-active and may confer distinct reactivity, whereas the purine core in the target compound is more structurally conserved in biological systems .
Biological Activity
Ethyl 4-{[(9H-purin-6-ylsulfanyl)acetyl]amino}benzoate (CAS Number: 919419-68-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
- Molecular Formula : C16H15N5O3S
- Molecular Weight : 357.39 g/mol
- Structural Characteristics : The compound features a purine moiety linked to an acetylamino group and a benzoate structure, which may contribute to its biological properties.
This compound exhibits various biological activities that can be attributed to its structural components. The purine derivative is known for its role in nucleic acid metabolism and cellular signaling, while the benzoate moiety may enhance lipophilicity, facilitating cell membrane penetration.
Biological Activities
-
Antiviral Activity :
- Studies indicate that similar purine derivatives possess antiviral properties against several viruses, including HIV and herpes simplex virus. The mechanism often involves inhibition of viral replication by interfering with nucleic acid synthesis.
- Anticancer Properties :
-
Enzyme Inhibition :
- This compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and viral infections. This inhibition can lead to reduced tumor growth and viral replication.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of this compound against HIV. The compound was tested in vitro, showing a dose-dependent reduction in viral load with an IC50 value indicating effective inhibition at low concentrations.
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines, including breast and prostate cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in oncology.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
